molecular formula C12H12O2 B12904401 3-((Benzyloxy)methyl)furan CAS No. 89858-76-4

3-((Benzyloxy)methyl)furan

Cat. No.: B12904401
CAS No.: 89858-76-4
M. Wt: 188.22 g/mol
InChI Key: XCAXMARKQAWOMG-UHFFFAOYSA-N
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Description

3-((Benzyloxy)methyl)furan is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This compound is characterized by the presence of a benzyloxy group attached to the furan ring via a methylene bridge. Furans are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Benzyloxy)methyl)furan typically involves the reaction of furan with benzyl alcohol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where furan is reacted with benzyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of a benzyloxy anion, which then attacks the furan ring to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-((Benzyloxy)methyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the furan ring.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furans depending on the electrophilic reagent used.

Scientific Research Applications

3-((Benzyloxy)methyl)furan has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: Contains a fused benzene and furan ring.

    2-((Benzyloxy)methyl)furan: Similar structure but with the benzyloxy group attached at a different position on the furan ring.

    3-(Methoxymethyl)furan: Contains a methoxy group instead of a benzyloxy group.

Uniqueness

3-((Benzyloxy)methyl)furan is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in various synthetic and research applications.

Properties

89858-76-4

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3-(phenylmethoxymethyl)furan

InChI

InChI=1S/C12H12O2/c1-2-4-11(5-3-1)8-14-10-12-6-7-13-9-12/h1-7,9H,8,10H2

InChI Key

XCAXMARKQAWOMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=COC=C2

Origin of Product

United States

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